1-Butyl-2,5-diiodo-1H-imidazole
Overview
Description
“1-Butyl-2,5-diiodo-1H-imidazole” is a derivative of imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The this compound compound would have a butyl group and two iodine atoms attached to the imidazole ring.
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It would have an imidazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Attached to this ring would be a butyl group (four carbon aliphatic chain) and two iodine atoms .Scientific Research Applications
CO2 Capture and Environmental Impact
1-Butyl-2,5-diiodo-1H-imidazole derivatives have been studied for their potential in environmental applications. A notable use is in the field of CO2 capture, where ionic liquids incorporating cations derived from 1-butyl imidazole variants have shown efficiency in reversibly sequestering CO2 as a carbamate salt. These liquids are comparable in efficiency to commercial amine sequestering reagents and offer advantages such as non-volatility and water-free operation, making them a promising tool in carbon capture and sequestration efforts (Bates et al., 2002).
Synthetic Methodologies and Chemical Properties
The imidazole core, including derivatives like this compound, is integral to various synthetic pathways due to its unique structural and electronic properties. It allows for diverse weak interactions with enzymes and receptors in biological systems, making imidazole derivatives valuable in synthesizing a wide range of bioactive compounds. For instance, 1-butyl-3-methyl imidazolium phosphotungstate has been used as a mild catalyst in synthesizing biologically active molecules like 14-alkyl and 14-aryl-14H-dibenzo[a,j]xanthenes. This showcases the versatility of imidazole derivatives in facilitating efficient and novel synthetic routes (Heidarizadeh et al., 2015).
Biological and Medicinal Applications
Imidazole and its derivatives are central to medicinal chemistry due to their presence in various natural products and synthetic molecules. The imidazole ring's ability to bind with a multitude of biological targets through diverse weak interactions makes its derivatives, including this compound, potentially useful in treating a wide range of diseases. They exhibit broad bioactivities and are integral in the design of drugs with applications across cancer treatment, antibacterial, antifungal, antiviral, and anti-inflammatory therapies. Their role in drug development is significant, and ongoing research aims to optimize their properties for better therapeutic outcomes and reduced toxicity (Zhang et al., 2014).
Future Directions
Properties
IUPAC Name |
1-butyl-2,5-diiodoimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10I2N2/c1-2-3-4-11-6(8)5-10-7(11)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLEWMOGUKOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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